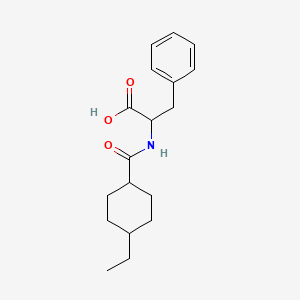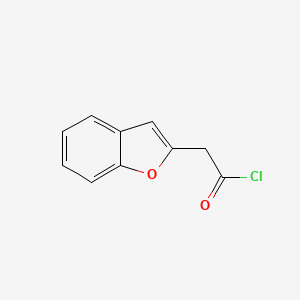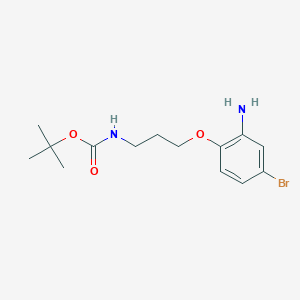
Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate is an organic compound that features a tert-butyl carbamate protecting group attached to a 3-(2-amino-4-bromophenoxy)propyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-bromophenol and tert-butyl carbamate.
Formation of Intermediate: The 2-amino-4-bromophenol is reacted with a suitable alkylating agent, such as 3-bromopropylamine, under basic conditions to form the intermediate 3-(2-amino-4-bromophenoxy)propylamine.
Protection of Amine Group: The intermediate is then treated with tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to protect the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for deprotection of the tert-butyl carbamate group.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used. For example, using sodium azide would yield the corresponding azide derivative.
Deprotection: The major product is the free amine, 3-(2-amino-4-bromophenoxy)propylamine.
Aplicaciones Científicas De Investigación
Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including those with biological activity.
Biological Studies: It can be used in studies involving the modification of proteins or peptides, where the carbamate group acts as a protecting group for amines.
Mecanismo De Acción
The mechanism of action of tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate depends on its specific application. In general, the compound can act as a prodrug, where the carbamate group is cleaved in vivo to release the active amine. The released amine can then interact with its molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3-(2-amino-4-chlorophenoxy)propyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl (3-(2-amino-4-fluorophenoxy)propyl)carbamate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The bromine atom also influences the compound’s reactivity and biological activity, making it distinct from its chlorine and fluorine analogs.
Propiedades
Fórmula molecular |
C14H21BrN2O3 |
|---|---|
Peso molecular |
345.23 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(2-amino-4-bromophenoxy)propyl]carbamate |
InChI |
InChI=1S/C14H21BrN2O3/c1-14(2,3)20-13(18)17-7-4-8-19-12-6-5-10(15)9-11(12)16/h5-6,9H,4,7-8,16H2,1-3H3,(H,17,18) |
Clave InChI |
UKSKXGJGUYVGDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCOC1=C(C=C(C=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


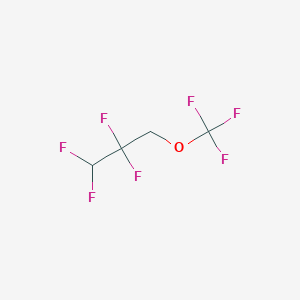
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12084347.png)
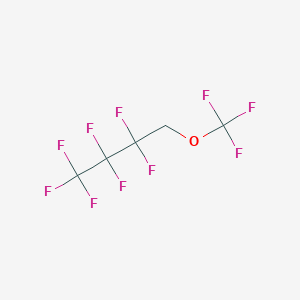
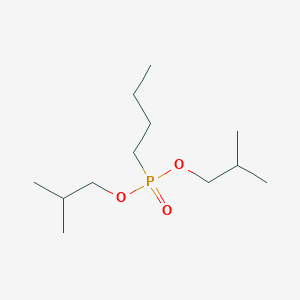

![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)

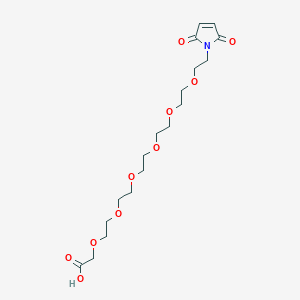

![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)

![2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B12084424.png)
